molecular formula C20H17N5O3S2 B3484584 4-({[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE

4-({[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE

Cat. No.: B3484584
M. Wt: 439.5 g/mol
InChI Key: GLSRWGJULBVUTE-UHFFFAOYSA-N
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Description

4-({[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a thiazole ring, and a benzene sulfonamide group

Preparation Methods

The synthesis of 4-({[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the pyrazole and thiazole rings, followed by their coupling with the benzene sulfonamide group. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone, followed by cyclization.

    Formation of the Thiazole Ring: This often involves the reaction of a thioamide with a haloketone.

    Coupling Reactions: The pyrazole and thiazole intermediates are then coupled with a benzene sulfonamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet commercial demands.

Chemical Reactions Analysis

4-({[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, where nucleophiles such as amines or thiols can replace the sulfonamide group.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-({[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 4-({[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds to 4-({[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE include other pyrazole and thiazole derivatives, such as:

The uniqueness of this compound lies in its combination of the pyrazole, thiazole, and benzene sulfonamide groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3S2/c1-14-18(19(26)25(23-14)16-5-3-2-4-6-16)13-22-15-7-9-17(10-8-15)30(27,28)24-20-21-11-12-29-20/h2-13,23H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSRWGJULBVUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 2
4-({[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 3
4-({[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 4
4-({[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 5
4-({[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
4-({[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE

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